molecular formula C11H13ClN2O3S B1242863 N'-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride CAS No. 101041-95-6

N'-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride

Cat. No. B1242863
M. Wt: 288.75 g/mol
InChI Key: DVWBMWJOYIFITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride” is a chemical compound with the molecular formula C11H13ClN2O3S . It has an average mass of 288.750 Da and a monoisotopic mass of 288.033539 Da . This product is intended for research use only.


Molecular Structure Analysis

The molecular structure of “N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride” is represented by the formula C11H13ClN2O3S . The compound has a molecular weight of 288.75 g/mol.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • Novel heterocyclic compounds such as 2-(4-(3-methylbenzodifuran-2-carboxamido) pyrimidine) acetic acid, N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide, and others were synthesized using derivatives of hydroxybenzo[b]thiophene, which showed significant COX-2 selectivity, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Properties and Reactions

Medicinal Applications

  • The compound and its derivatives have been explored for their potential as antimicrobial and anticancer agents. For instance, 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides showed promising biological evaluation and molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).

Environmental Photochemistry

  • Research on 4-hydroxy-3,5-dimethoxybenzoic acid, a related compound, revealed novel pH-dependent photosubstitution pathways important in environmental photochemistry, indicating potential applications in understanding environmental processes (Dallin, Wan, Krogh, Gill, & Moore, 2009).

Antioxidant Activity

properties

IUPAC Name

N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S.ClH/c1-15-7-3-6-4-10(11(12)13-14)17-9(6)5-8(7)16-2;/h3-5,14H,1-2H3,(H2,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWBMWJOYIFITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(S2)C(=NO)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C=C(S2)/C(=N/O)/N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143698
Record name Org 30029
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride

CAS RN

101041-95-6
Record name N-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101041-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Org 30029
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101041956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Org 30029
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride
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N'-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride
Reactant of Route 6
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Citations

For This Compound
1
Citations
WMA Westerink, JCR Stevenson, A Lauwers… - … /Genetic Toxicology and …, 2009 - Elsevier
The Vitotox™ and RadarScreen assays were evaluated as early screens for mutagenicity and clastogenicity, respectively. The Vitotox™ assay is a bacterial reporter assay in …
Number of citations: 84 www.sciencedirect.com

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